molecular formula C12H13N3O3S B1517287 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide CAS No. 1041546-42-2

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Cat. No.: B1517287
CAS No.: 1041546-42-2
M. Wt: 279.32 g/mol
InChI Key: GMOZRLPEAAKBMT-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide ( 1041546-42-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H13N3O3S and a molecular weight of 279.31 g/mol, this benzene sulfonamide derivative features a pyridin-3-yl sulfonamide group . Sulfonamide compounds are a significant class of molecules in medicinal chemistry with a broad spectrum of biological activities. Historically, they are known to act as competitive inhibitors of enzymes like dihydropteroate synthase . Modern research explores novel benzene sulfonamide derivatives for various applications, including as anti-proliferative agents against specific human cancer cell lines, highlighting their continued relevance in drug discovery and biochemical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOZRLPEAAKBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Nitro-4-chlorobenzoyl Aniline Intermediate

  • Reagents : 3-nitro-4-chlorobenzoic acid, aniline, chlorobenzene as solvent, and thionyl chloride or phosphorus trichloride as chlorinating agents.
  • Conditions : The reaction is performed in a large-scale reactor (e.g., 1000 L), heating to 70–100°C with stirring. After chlorination, water is added, and the mixture is refluxed to remove chlorobenzene by distillation.
  • Outcome : Yellowish-brown solid with purity around 98.1–98.5% and yield between 95.8–97%. Melting point approximately 128–130°C.

Conversion to 3-Nitro-4-methoxybenzoyl Aniline

  • Reagents : 3-nitro-4-chlorobenzoyl aniline, sodium or potassium methoxide/hydroxide, methanol as solvent.
  • Conditions : Reflux for about 8 hours under stirring.
  • Outcome : Yellow solid with purity ~99%, yield ~94.5–94.9%, melting point 162–163°C.

Reduction to 3-Amino-4-methoxybenzanilide

  • Reagents : 3-nitro-4-methoxybenzoyl aniline, reducing agents such as iron powder with hydrochloric acid or hydrazine hydrate with ferrous catalyst.
  • Conditions : Reaction temperature maintained at 55–60°C, with reflux times ranging from 3 hours to longer depending on scale.
  • Outcome : Off-white solid with purity ~99.5%, yield between 80.1% and 94.5%, melting point 152–154°C.

Sulfonamide Formation: Coupling with Pyridin-3-yl Amine

Although direct literature on the exact coupling of 3-amino-4-methoxybenzanilide with pyridin-3-yl sulfonyl chloride is limited, related sulfonamide syntheses suggest the following:

  • Reagents : 3-amino-4-methoxybenzanilide intermediate, pyridin-3-yl sulfonyl chloride or equivalent sulfonylating agent.
  • Bases : Pyridine or substituted pyridines such as 2,6-dimethylpyridine (lutidine) are preferred to improve yield and purity.
  • Solvents : Polar aprotic solvents like dimethylacetamide (DMA), dimethylformamide (DMF), or alcohols such as n-butanol.
  • Conditions : Reaction temperatures range from 20°C to 150°C; typical reaction times from 0.5 to 48 hours depending on reagents and scale.
  • Yields and Purity : Use of lutidine and aprotic solvents improves purity profiles and yields, often achieving excellent conversions at milder conditions or shorter times.

Summary Table of Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
3-Nitro-4-chlorobenzoyl aniline 3-nitro-4-chlorobenzoic acid, aniline, thionyl chloride Chlorobenzene 70–100 2+ 95.8–97 98.1–98.5 Large-scale batch; distillation to remove solvent
3-Nitro-4-methoxybenzoyl aniline Sodium/potassium methoxide or hydroxide Methanol Reflux (~65) 8 94.5–94.9 ~99 Methoxy substitution via nucleophilic aromatic substitution
3-Amino-4-methoxybenzanilide Fe powder + HCl or hydrazine hydrate + ferrous catalyst Methanol 55–60 3+ 80.1–94.5 98.9–99.5 Reduction of nitro to amino group
Sulfonamide formation Pyridin-3-yl amine, sulfonyl chloride, lutidine base DMA, DMF, n-butanol 20–150 0.5–48 Variable High Use of lutidine base improves yield and purity

Research Findings and Notes

  • The use of alkali metal hydroxides such as lithium hydroxide in polar aprotic solvents (DMA, DMSO, DMF) enhances purity and yield in sulfonamide intermediate formation, allowing lower temperature or shorter reaction times compared to carbonate bases.
  • Employing 2,6-dimethylpyridine (lutidine) as the base in the sulfonamide coupling step improves the purity profile and yield, providing efficient conversion at milder conditions.
  • Reaction monitoring by advanced techniques such as UPLC/MS confirms high purity of intermediates and final products.
  • The synthetic route is scalable and adaptable for industrial production, with reported batch sizes in the hundreds of kilograms.
  • Alternative reduction methods (iron/HCl vs. hydrazine hydrate/ferrous catalysts) offer flexibility depending on equipment and safety considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide, identified by the CAS number 1041546-42-2, is a compound with significant potential in various scientific research applications. This article explores its properties, applications, and relevant case studies.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting a mechanism of action that may involve interference with cellular signaling pathways or induction of apoptosis .

Biochemical Assays

The compound serves as a versatile scaffold in biochemical assays. Its ability to modulate enzyme activity makes it valuable in studying enzyme kinetics and inhibition.

Case Study: Enzyme Inhibition

In one study, this compound was used to inhibit specific enzymes involved in metabolic pathways. The results showed a dose-dependent inhibition, highlighting its potential as a lead compound for developing enzyme inhibitors .

Molecular Biology Applications

This compound is also utilized in molecular biology as a reagent for modifying nucleic acids or proteins. Its sulfonamide group can facilitate conjugation reactions.

Case Study: Protein Labeling

A recent application involved using this compound to label proteins for tracking in cellular studies. The successful conjugation allowed researchers to visualize protein localization within cells, providing insights into cellular dynamics and interactions .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can enhance the compound's solubility and bioavailability. The sulfonamide group is known to interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

  • 3-Amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide (CID 3837978): Molecular formula: C₁₄H₁₆N₂O₄S. Key differences: The pyridin-3-yl group is replaced with a 4-methoxyphenyl group. This substitution eliminates the nitrogen heterocycle, likely reducing hydrogen-bonding interactions with polar targets . Impact: The absence of the pyridine ring may decrease solubility in aqueous media and alter binding affinity for receptors requiring aromatic nitrogen interactions.
  • 3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide (CAS: 406927-73-9): Molecular formula: C₁₃H₁₄ClN₂O₂S. Key differences: Methoxy group replaced with chloro, and the pyridin-3-yl group substituted with ethyl-phenyl. The ethyl-phenyl group introduces steric bulk, which may hinder target accessibility .

Pyridine Ring Modifications

  • 2-Amino-4-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: N/A): Molecular formula: C₁₃H₁₅N₃O₃S. Key differences: Pyridin-3-yl replaced with 3-methylpyridin-2-yl. Impact: The methyl group at the 3-position and altered pyridine nitrogen orientation may affect π-π stacking and hydrogen-bonding patterns, altering selectivity for kinase targets .
  • ABT-751 (N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide): Molecular formula: C₁₈H₁₈N₄O₄S. Key differences: Additional 4-hydroxyphenylamino group on the pyridine ring. Impact: The hydroxyl group enhances hydrogen-bonding capacity, contributing to ABT-751’s antimitotic and antivascular activity in cancer models .

Thiazole and Piperazine Hybrids

  • 3,4-Dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide :

    • Molecular formula : C₁₉H₂₁N₃O₄S₂.
    • Key differences : Incorporation of a thiazole ring and dimethoxy groups.
    • Impact : The thiazole moiety increases rigidity and may improve metabolic stability compared to the parent compound .
  • N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (Compounds 6–7): Gold Scores: 78.09 (Compound 6) and 87.26 (Compound 7) for PPARγ binding. Hydrogen-bonding scores: 6.11 (Compound 6) and 7.42 (Compound 7). Impact: The quinoline substituent in these analogs enhances hydrophobic interactions, reflected in higher Gold scores compared to simpler pyridinyl sulfonamides .

Physical Properties

  • 3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide: No melting point or solubility data is available.
  • Related piperidine derivative: A structurally similar compound, tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, is reported as a light yellow solid .

Biological Activity

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide, also known by its CAS number 1041546-42-2, is a sulfonamide compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a methoxy group, and a pyridinyl group, along with a sulfonamide moiety. Its molecular formula is C12H13N3O3SC_{12}H_{13}N_{3}O_{3}S with a molecular weight of 279.31 g/mol. The presence of these functional groups contributes to its biological activity, particularly in inhibiting specific enzymes.

Target Enzymes:
The primary mechanism of action for sulfonamides, including this compound, is the inhibition of carbonic anhydrase (CA). This enzyme is crucial for maintaining acid-base balance and fluid homeostasis in the body. Inhibition leads to decreased conversion of carbon dioxide to bicarbonate, affecting various physiological processes.

Biochemical Pathways:
The inhibition of CA by this compound can disrupt multiple biochemical pathways:

  • pH Regulation: Altered bicarbonate levels can influence blood pH.
  • Fluid Balance: Disruption in bicarbonate production can affect fluid retention and excretion.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related sulfonamide derivatives. While specific data on this compound's antimicrobial efficacy is limited, studies on similar compounds indicate promising results against Gram-positive and Gram-negative bacteria .

Case Study:
In a study involving various sulfonamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity. For instance, derivatives with enhanced hydrophobic characteristics showed improved efficacy against pathogens such as E. coli and S. aureus.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides often correlates with their structural features. Modifications in the aromatic ring or the substituents can lead to variations in potency:

  • Hydrophobic Substituents: Increased hydrophobicity generally enhances antibacterial activity.
  • Amino Group Variations: Substituting the amino group can significantly alter the compound's interaction with bacterial targets .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability due to its polar surface area. Compounds with a topological polar surface area greater than 140 Ų typically exhibit poor absorption characteristics.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar sulfonamides:

Compound NameMolecular FormulaAntibacterial ActivityNotes
This compoundC₁₂H₁₃N₃O₃STBDPotential CA inhibitor
4-amino-N-(pyridin-3-yl)benzenesulfonamideC₁₁H₁₁N₃O₂SModerateKnown for CA inhibition
3-amino-N-(pyridin-2-yl)benzenesulfonamideC₁₂H₁₃N₃O₂SLowLess effective against pathogens

Q & A

Basic: What are the optimal synthetic routes for 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide?

Answer:
The synthesis typically involves sulfonylation of the pyridin-3-amine moiety with a sulfonyl chloride derivative. A validated method includes:

  • Reacting 3-aminopyridine with 4-methoxybenzenesulfonyl chloride in a dichloromethane/pyridine solvent system under reflux (313 K, 24 hours).
  • Purification via recrystallization from ethanol yields the product with ~68% efficiency .
    Key considerations:
  • Use of pyridine as a base to neutralize HCl byproducts.
  • Monitoring reaction progress via TLC or NMR to ensure complete sulfonamide formation.

Basic: How is the molecular structure characterized experimentally?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • 1H/13C NMR : Assign peaks for the sulfonamide (-SO2NH-), pyridinyl protons (δ 7.2–8.1 ppm), and methoxy group (δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 50.01° between pyridine and benzene planes) and hydrogen-bonding motifs (e.g., R22(8) ring motifs) .
    Methodological tip : Ensure deuteration of solvents (e.g., DMSO-d6) for high-resolution NMR.

Basic: What are the solubility and stability profiles under varying conditions?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced via co-solvents (e.g., 10% PEG-400) .
  • Thermal stability : Decomposition observed above 200°C via TGA, with optimal storage at 4°C under inert atmosphere .
    Experimental note : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess hydrolytic degradation.

Advanced: How to design experiments to evaluate biological activity?

Answer:

  • In vitro assays : Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (IC50 determination via MTT assay) .
  • Target engagement : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TRPM8 or JAK1, guided by structural analogs .
    Critical step : Validate docking results with SPR (surface plasmon resonance) for binding affinity (KD) measurements.

Advanced: How to resolve contradictions in reported biological activities?

Answer:
Contradictions often arise from assay conditions or structural analogs:

  • Case study : ABT-751 (a tricyclic analog) showed potent antitumor activity in vivo but limited efficacy in vitro due to metabolic instability. Adjust assay parameters (e.g., serum-free media vs. 10% FBS) to replicate physiological conditions .
  • Structural variance : Compare substituent effects (e.g., methoxy vs. nitro groups) on target selectivity using SAR tables .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., TRPM8) for 100 ns to assess binding stability (RMSD < 2.0 Å) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyridinyl N or sulfonamide O) using Schrödinger’s Phase .
    Validation : Cross-check with mutagenesis studies (e.g., Ala scanning of TRPM8 residues) .

Advanced: How to conduct SAR studies for sulfonamide modifications?

Answer:

  • Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., -NO2) to enhance target affinity. Synthesize derivatives via nucleophilic substitution .
  • Bioisosteres : Replace pyridinyl with thiazole (e.g., N-(thiazol-2-ylmethyl) analogs) to improve metabolic stability .
    Data analysis : Use PCA (principal component analysis) to correlate structural descriptors (e.g., logP, PSA) with activity .

Advanced: How to evaluate in vivo efficacy and pharmacokinetics?

Answer:

  • Animal models : Use rat adjuvant-induced arthritis (rAIA) for anti-inflammatory activity (dose: 10–50 mg/kg, oral gavage) .
  • PK/PD studies : Measure plasma half-life (t1/2) via LC-MS/MS and correlate with efficacy endpoints (e.g., paw swelling reduction) .
    Statistical rigor : Apply ANOVA with Fisher’s PLSD post-hoc test (p < 0.05) for significance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
Reactant of Route 2
3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

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